molecular formula C21H24N2 B12591887 N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine CAS No. 627523-34-6

N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine

Cat. No.: B12591887
CAS No.: 627523-34-6
M. Wt: 304.4 g/mol
InChI Key: BOUSQFIYALBSHH-UHFFFAOYSA-N
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Description

N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine is an organic compound with a complex structure that includes both benzyl and naphthyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine typically involves the reaction of 1-naphthylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then purified using recrystallization techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Calcimimetic Activity

One of the prominent applications of N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine is in the development of calcimimetic agents. These compounds modulate calcium-sensing receptors (CaSR), which are crucial for maintaining calcium homeostasis in the body. Studies have shown that certain derivatives exhibit high calcimimetic activity, stimulating inositol phosphate production in CHO cells expressing CaSR . This suggests potential therapeutic uses in conditions such as secondary hyperparathyroidism.

Neuropharmacology

Compounds similar to this compound have been investigated for their neuroprotective properties. Research indicates that modifications to the naphthyl and benzyl groups can influence the neuroprotective efficacy against neurodegenerative diseases such as Alzheimer’s disease . The ability to inhibit cholinesterases, similar to donepezil, positions these compounds as candidates for cognitive enhancement therapies.

Self-Immolative Linkers

In materials science, this compound has been explored as part of self-immolative linkers in polymer chemistry. These linkers can be designed to degrade under specific conditions, releasing active agents or modifying material properties. The versatility of the naphthalene moiety allows for fine-tuning of the degradation pathways and rates .

Case Studies and Research Findings

StudyFocusKey Findings
Calcimimetics Research Evaluation of calcimimetic activityDerivatives showed significant stimulation of [(3)H]inositol phosphates production; promising for treating hyperparathyroidism.
Neuroprotective Studies Neuropharmacological effectsCompounds demonstrated inhibition of cholinesterases; potential applications in Alzheimer’s treatment.
Self-Immolative Linkers Polymer degradation mechanismsNaphthalene-based linkers effectively controlled release profiles in drug delivery systems.

Mechanism of Action

The mechanism of action of N1-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethylethane-1,2-diamine
  • N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide
  • N-(1-Naphthyl)ethylenediamine

Uniqueness

N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine is unique due to its specific structural features, which include both benzyl and naphthyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Biological Activity

N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its interactions with the calcium-sensing receptor (CaSR). This article synthesizes available research findings, including structure-activity relationships (SAR), biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structural features, which include:

  • N-Benzyl and N-naphthyl groups : These moieties contribute to the compound's lipophilicity and potential receptor interactions.
  • Ethane-1,2-diamine backbone : This structure is crucial for its biological activity, particularly in binding to various receptors.

Calcium-Sensing Receptor (CaSR) Modulation

One of the primary areas of study for this compound is its role as a calcimimetic agent. Calcimimetics are compounds that enhance the sensitivity of CaSR to extracellular calcium levels. Research indicates that derivatives of this compound can significantly stimulate inositol phosphate production in CHO cells expressing CaSR.

  • Key Findings :
    • The most active derivatives produced over 95% stimulation of [(3)H]inositol phosphates at concentrations around 10 µM .
    • Structure modifications, such as introducing halogen substituents on the benzyl group, can enhance activity significantly .

Antioxidant Activity

Recent studies have also explored the antioxidant properties of related compounds. For instance, derivatives containing phenolic structures demonstrated substantial free radical scavenging capabilities.

CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound A93.75 ± 0.477.12 ± 2.32
Compound B87.00 ± 0.5510.00 ± 3.00

These findings suggest that modifications in the structure can lead to enhanced antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to identify how variations in the chemical structure affect biological activity. The study found that:

  • Substituents at the N1 position : Changing from a benzyl to a sulfonamide group increased the potency against CaSR, with some compounds achieving IC50 values as low as 0.9 µM .
  • Effect of stereochemistry : The chirality of certain substituents also played a crucial role in receptor binding affinity and efficacy.

Clinical Implications

The modulation of CaSR has implications for treating conditions such as hyperparathyroidism and osteoporosis. By fine-tuning the chemical structure of this compound and its derivatives, researchers are exploring potential therapeutic avenues for these diseases.

Properties

CAS No.

627523-34-6

Molecular Formula

C21H24N2

Molecular Weight

304.4 g/mol

IUPAC Name

N-benzyl-N'-(1-naphthalen-1-ylethyl)ethane-1,2-diamine

InChI

InChI=1S/C21H24N2/c1-17(20-13-7-11-19-10-5-6-12-21(19)20)23-15-14-22-16-18-8-3-2-4-9-18/h2-13,17,22-23H,14-16H2,1H3

InChI Key

BOUSQFIYALBSHH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCNCC3=CC=CC=C3

Origin of Product

United States

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